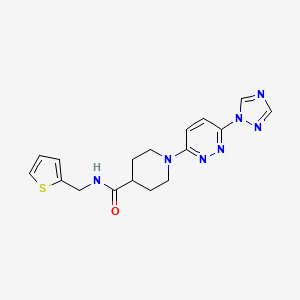
(S)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a bromine atom on the phenyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Bromination: The phenyl ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Coupling Reaction: The protected amino acid is then coupled with the brominated phenyl derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions to form dipeptides or longer peptide chains.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Deprotection Reactions: Trifluoroacetic acid (TFA), dichloromethane (DCM).
Coupling Reactions: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), solvents (e.g., dichloromethane, acetonitrile).
Major Products Formed
Substitution Reactions: Substituted phenyl derivatives.
Deprotection Reactions: Free amino acids.
Coupling Reactions: Peptides and peptide derivatives.
科学的研究の応用
(S)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, depending on its structural modifications. The bromine atom on the phenyl ring and the Boc-protected amino group play crucial roles in its binding affinity and reactivity. The pathways involved include nucleophilic substitution and peptide bond formation.
類似化合物との比較
Similar Compounds
(S)-3-tert-Butoxycarbonylamino-2-phenyl-propionic acid: Lacks the bromine atom on the phenyl ring.
(S)-3-Amino-2-(4-bromo-phenyl)-propionic acid: Lacks the Boc protecting group.
(S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid: Contains a chlorine atom instead of bromine on the phenyl ring.
Uniqueness
(S)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid is unique due to the presence of both the Boc protecting group and the bromine atom on the phenyl ring. This combination imparts distinct reactivity and binding properties, making it valuable in various synthetic and research applications.
特性
IUPAC Name |
(2S)-2-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFFEPBGLNMTQI-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C1=CC=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate](/img/structure/B2807373.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B2807375.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-3-carboxamide](/img/structure/B2807377.png)


![N-cyclohexyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2807380.png)
![(2Z)-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2807381.png)
![2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2807382.png)

![(1S,3R)-3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid](/img/structure/B2807384.png)




